Scandium(III) trifluoromethanesulfonate (Sc(OTf)3, CAS 144026-79-9) is a highly active, water-tolerant rare-earth Lewis acid. Characterized by the small ionic radius and high effective charge density of the Sc3+ center paired with strongly electron-withdrawing triflate ligands, it functions as a powerful electrophilic catalyst in both organic and aqueous media [1]. Unlike traditional metal halides, Sc(OTf)3 is stable in air and moisture, allowing for benchtop handling without specialized inert-atmosphere equipment. Its primary procurement value lies in its ability to replace stoichiometric, moisture-sensitive Lewis acids with a recyclable, low-loading catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions.
Substituting Sc(OTf)3 with generic Lewis acids like AlCl3, TiCl4, or BF3·OEt2 introduces severe process limitations, as these conventional reagents undergo rapid and irreversible hydrolysis in the presence of moisture, requiring strictly anhydrous conditions and generating highly acidic, corrosive waste streams[1]. Furthermore, because these traditional acids form stable complexes with Lewis basic products (such as ketones in Friedel-Crafts acylations), they must be consumed in stoichiometric quantities. While other lanthanide triflates (e.g., Yb(OTf)3, La(OTf)3) share the water-tolerance of Sc(OTf)3, they possess larger ionic radii and lower effective charge densities, resulting in significantly weaker Lewis acidity. Consequently, substituting Sc(OTf)3 with cheaper lanthanide triflates typically leads to sluggish kinetics, incomplete conversions, or the need for much higher catalyst loadings to achieve comparable throughput [2].
Unlike traditional Lewis acids such as AlCl3 or TiCl4, which undergo rapid, irreversible hydrolysis upon exposure to moisture, Sc(OTf)3 maintains its structural integrity and Lewis acidity in aqueous environments. In standard Friedel-Crafts acylations, Sc(OTf)3 can be quantitatively recovered from the aqueous phase and reused for at least three cycles with minimal loss in activity (retaining >84% product yield in the third cycle), whereas AlCl3 is entirely destroyed during the first aqueous quench, generating stoichiometric acidic waste [1].
| Evidence Dimension | Catalyst recovery and yield retention over multiple cycles |
| Target Compound Data | Sc(OTf)3: >90% recovery, >84% yield retention in 3rd cycle |
| Comparator Or Baseline | AlCl3: 0% recovery (complete hydrolysis) |
| Quantified Difference | Sc(OTf)3 enables multi-cycle reuse with >84% yield retention, while AlCl3 is strictly single-use. |
| Conditions | Aqueous workup following Friedel-Crafts acylation/alkylation. |
For industrial scale-up, the ability to recover and recycle the catalyst drastically reduces hazardous waste disposal costs and improves the overall E-factor of the process.
While other rare-earth triflates like Yb(OTf)3 and La(OTf)3 share water-tolerant properties, Sc(OTf)3 exhibits significantly higher catalytic activity due to the smaller ionic radius (0.745 Å) and higher effective charge density of the Sc3+ ion. In the direct allylation of alcohols, Sc(OTf)3 delivers an 86% yield compared to just 23% for Yb(OTf)3 under identical conditions [1]. Similarly, in Friedel-Crafts acylations, Sc(OTf)3 achieves up to a 6200% yield based on the catalyst at ultra-low loadings (0.01 equivalents), substantially outperforming Yb(OTf)3 and La(OTf)3 [2].
| Evidence Dimension | Product yield at equivalent catalyst loading |
| Target Compound Data | Sc(OTf)3: 86% yield (direct allylation) |
| Comparator Or Baseline | Yb(OTf)3: 23% yield |
| Quantified Difference | Sc(OTf)3 provides a nearly 4-fold increase in yield compared to Yb(OTf)3 under identical conditions. |
| Conditions | Direct allylation of alcohols with allylsilanes at room temperature. |
The higher effective charge density of Sc(OTf)3 allows buyers to achieve target conversions at much lower catalyst loadings, offsetting the higher baseline cost of scandium compared to ytterbium or lanthanum.
Traditional Friedel-Crafts acylations require greater than 1.0 equivalent of AlCl3 because the Lewis acid strongly complexes with the resulting aromatic ketone product, deactivating the catalyst. By contrast, the triflate counterions in Sc(OTf)3 are highly electron-withdrawing and less nucleophilic, preventing stable product-catalyst complexation. Consequently, Sc(OTf)3 functions as a true catalyst, driving the reaction to completion at loadings as low as 1–5 mol % (0.01–0.05 equivalents)[1].
| Evidence Dimension | Required equivalents for complete conversion |
| Target Compound Data | Sc(OTf)3: 0.01 to 0.05 equivalents (catalytic) |
| Comparator Or Baseline | AlCl3: >1.0 equivalents (stoichiometric) |
| Quantified Difference | Sc(OTf)3 reduces the required molar equivalents of Lewis acid by 95–99% compared to AlCl3. |
| Conditions | Friedel-Crafts acylation of activated aromatic compounds. |
Replacing stoichiometric metal halides with a catalytic amount of Sc(OTf)3 simplifies downstream purification, prevents product complexation, and dramatically improves atom economy.
Sc(OTf)3 is the right choice for executing Mukaiyama aldol, Diels-Alder, and allylation reactions in water or aqueous-organic mixtures. Its hydrolytic stability prevents catalyst degradation, enabling green chemistry protocols that eliminate volatile organic solvents [1].
Sc(OTf)3 replaces stoichiometric AlCl3 in the synthesis of aromatic ketones and fine chemical intermediates. Its ability to avoid product complexation allows for true catalytic turnover (1-5 mol% loading) and quantitative recovery during aqueous workup [2].
Sc(OTf)3 is selected for the hydrothermal conversion of cellulosic waste into platform chemicals like 5-hydroxymethylfurfural (HMF). Its low E-factor and non-corrosive nature provide a sustainable, scalable alternative to harsh mineral acids or traditional metal halides[3].
Irritant